In-Depth Technical Guide to 4-Fluorophthalic Anhydride (CAS 319-03-9)
In-Depth Technical Guide to 4-Fluorophthalic Anhydride (CAS 319-03-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 4-Fluorophthalic Anhydride (B1165640). The information is curated for professionals in research and development, with a focus on providing actionable data and experimental insights.
Core Properties
4-Fluorophthalic anhydride is a solid, fluorinated aromatic anhydride that serves as a versatile building block in organic synthesis. Its properties are summarized in the tables below.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 319-03-9 | [1][2][3] |
| Molecular Formula | C₈H₃FO₃ | [1][3][4] |
| Molecular Weight | 166.11 g/mol | [1][3][4] |
| Appearance | White to almost white powder or crystals | |
| Melting Point | 75-79 °C | [3] |
| Boiling Point | 206 °C at 160 mmHg | |
| Density | 1.5 g/cm³ | [5] |
Chemical Identifiers
| Identifier | Value | Reference(s) |
| InChI | 1S/C8H3FO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H | [3] |
| InChIKey | XVMKZAAFVWXIII-UHFFFAOYSA-N | [3] |
| SMILES | Fc1ccc2C(=O)OC(=O)c2c1 | [3] |
| MDL Number | MFCD00191363 | [3] |
Spectroscopic Data
¹H NMR Spectrum
A proton NMR spectrum for 4-Fluorophthalic anhydride has been reported.[6] The spectrum was obtained in CDCl₃.
¹H NMR (CDCl₃) Chemical Shifts: [6]
-
δ 8.076 ppm
-
δ 7.700 ppm
-
δ 7.629 ppm
Infrared (IR) Spectrum
Safety and Handling
4-Fluorophthalic anhydride is classified as harmful and an irritant.[5] Appropriate safety precautions should be taken during handling.
Hazard Identification
-
GHS Signal Word: Danger[4]
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
Recommended Personal Protective Equipment (PPE)
-
Respiratory Protection: Dust mask type N95 (US) or equivalent.
-
Eye Protection: Chemical safety goggles or face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
Synthesis of 4-Fluorophthalic Anhydride
Detailed experimental protocols for the synthesis of 4-Fluorophthalic Anhydride are available in the patent literature. One common method involves the fluorination of a precursor.
Synthesis Workflow
Caption: General workflow for the synthesis of 4-Fluorophthalic anhydride.
Key Applications and Experimental Protocols
4-Fluorophthalic anhydride is a valuable intermediate in the synthesis of various functional molecules, including fluorescent probes and high-performance polymers.[3]
Synthesis of 4-Amino Substituted Phthalimides
4-Fluorophthalic anhydride is a key reactant in the preparation of 4-amino substituted phthalimides, which have applications as potential fluorescent probes and bioactive compounds.[3]
Caption: Synthesis of 4-amino substituted phthalimides.
A general procedure for the synthesis of N-substituted phthalimides from phthalic anhydride and a primary amine involves refluxing the reactants in a suitable solvent like glacial acetic acid.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-Fluorophthalic anhydride (1.0 eq) and the desired primary amine (1.0-1.1 eq) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol (B145695) or water) to remove residual acetic acid and unreacted starting materials, and then recrystallize from an appropriate solvent to obtain the pure N-substituted 4-fluorophthalimide.
Synthesis of Polyimides and Cardo Polymers
4-Fluorophthalic anhydride serves as a monomer in the synthesis of high-performance polymers such as polyimides and cardo polymers.[3] The synthesis typically proceeds via a two-step polycondensation reaction.
Caption: Two-step synthesis of polyimides from 4-Fluorophthalic anhydride.
A general two-step method is widely used for preparing polyimides.[9]
Step 1: Synthesis of Poly(amic acid) (PAA)
-
In a dry, nitrogen-purged reaction vessel, dissolve an aromatic diamine in an anhydrous aprotic polar solvent (e.g., N,N-dimethylacetamide - DMAc).
-
To the stirred solution, add an equimolar amount of 4-Fluorophthalic anhydride portion-wise, maintaining the temperature at or below room temperature to control the exothermic reaction.
-
Continue stirring at room temperature for several hours to obtain a viscous poly(amic acid) solution.
Step 2: Imidization
-
Thermal Imidization: Cast the PAA solution onto a glass substrate to form a thin film. Heat the film in a programmed oven with a gradual temperature increase, typically up to 350 °C, to effect cyclodehydration and form the polyimide.[9]
-
Chemical Imidization: To the PAA solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine). Stir the mixture at room temperature for several hours. Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol, then collect and dry the polymer.[10]
Synthesis of Cardo Polymers
4-Fluorophthalic anhydride is also utilized in the synthesis of cardo polymers, which are a class of polyimides containing bulky, cyclic side groups ("cardo" is Latin for "loop"). This is exemplified by its use in preparing 4,4′-bis(4-fluorophthalimido)diphenyl ether, a monomer for cardo polymer synthesis.[3][11] The synthesis of these specialized polyimides often follows similar polycondensation principles as described above, employing diamines with cardo structures.[11][12]
References
- 1. scbt.com [scbt.com]
- 2. clearsynth.com [clearsynth.com]
- 3. 4-氟邻苯二甲酸酐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Fluorophthalic anhydride | CAS#:319-03-9 | Chemsrc [chemsrc.com]
- 5. 319-03-9 Cas No. | 4-Fluorophthalic anhydride | Apollo [store.apolloscientific.co.uk]
- 6. 5-Fluoro-1,3-isobenzofurandione(319-03-9) 1H NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology [mdpi.com]
- 10. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
